molecular formula C25H28F3N3O2S B2796910 N,N-bis(propan-2-yl)-2-{3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide CAS No. 892743-83-8

N,N-bis(propan-2-yl)-2-{3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide

Cat. No.: B2796910
CAS No.: 892743-83-8
M. Wt: 491.57
InChI Key: BPXGLSAAGVOAFD-UHFFFAOYSA-N
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Description

N,N-bis(propan-2-yl)-2-{3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide is a complex organic compound that features an indole core, a trifluoromethyl group, and a diisopropylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(propan-2-yl)-2-{3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes . The diisopropylamino group is introduced via alkylation reactions, and the trifluoromethyl group is added using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(propan-2-yl)-2-{3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N,N-bis(propan-2-yl)-2-{3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-bis(propan-2-yl)-2-{3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core and exhibit similar biological activities.

    Trifluoromethyl Compounds: Molecules such as trifluoromethylbenzene and trifluoromethylpyridine have similar trifluoromethyl groups and are used in various applications.

Uniqueness

N,N-bis(propan-2-yl)-2-{3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide is unique due to the combination of its indole core, trifluoromethyl group, and diisopropylamino substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

N,N-bis(propan-2-yl)-2-{3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A bis(isopropyl) group,
  • An indole moiety,
  • A trifluoromethyl-substituted phenyl group,
  • A sulfanyl linkage.

This unique combination suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Compounds with similar structures have shown IC50 values lower than standard treatments like doxorubicin against various cancer cell lines, including Jurkat and A-431 cells. This suggests a strong cytotoxic effect attributed to hydrophobic interactions with target proteins .
CompoundCell LineIC50 (µM)Reference
Compound 13Jurkat<10
Compound 14A-431<15

Antimicrobial Activity

The compound's structure may confer antimicrobial properties. Research indicates that derivatives with trifluoromethyl groups exhibit enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring has been correlated with increased potency .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound XE. coli15 µg/mL
Compound YS. aureus20 µg/mL

Anticonvulsant Activity

In animal models, derivatives of this compound have demonstrated anticonvulsant effects comparable to established medications. For example, certain analogs showed protection in maximal electroshock (MES) seizure tests at doses as low as 100 mg/kg .

CompoundTest TypeDose (mg/kg)Efficacy (%)Reference
Compound ZMES10080

Case Studies

  • Study on Indole Derivatives : A study evaluated the biological activity of various indole derivatives, including those structurally related to our compound. The results highlighted significant anticancer activity through apoptosis induction in cancer cells.
  • Antimicrobial Evaluation : Another research effort focused on the synthesis of trifluoromethyl-substituted phenyl compounds, revealing their effectiveness against resistant bacterial strains, showcasing their potential as new antibiotics.

Properties

IUPAC Name

2-[3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28F3N3O2S/c1-16(2)31(17(3)4)24(33)14-30-13-22(18-9-5-8-12-21(18)30)34-15-23(32)29-20-11-7-6-10-19(20)25(26,27)28/h5-13,16-17H,14-15H2,1-4H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXGLSAAGVOAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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